Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDROKCHVNRTMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220348 | |
| Record name | Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74053-94-4 | |
| Record name | Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74053-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol and dimethylformamide, and the reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxin derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that modifications to the benzodioxin structure can enhance its activity against breast and colon cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Vaccine Adjuvant
Recent patents have suggested the use of this compound as a vaccine adjuvant. The incorporation of this compound in vaccine formulations has shown promise in enhancing immune responses, particularly in cancer vaccines. This application is particularly relevant in the context of developing more effective immunotherapeutic strategies .
Organic Synthesis
2.1 Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of more complex molecules. For example, the compound can be utilized to create alkylated derivatives through peroxidation reactions under mild conditions .
2.2 Building Block for Natural Products
This compound can also be used as a building block for synthesizing natural products. Its structural features facilitate the construction of diverse molecular frameworks that are found in biologically active compounds.
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its reactive functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in developing advanced materials with specific functionalities.
Case Studies
Mechanism of Action
The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties, derived from the provided evidence:
*Calculated molecular weight based on formula.
Key Observations:
Steric and Electronic Effects: The target compound lacks the 2-methyl group present in Compound A, which may enhance its metabolic stability compared to methylated analogs due to reduced steric hindrance .
Biological Activity :
- Compound B demonstrates that the 1,4-dioxane ring fused with a flavone skeleton enhances antihepatotoxic activity, suggesting that the benzodioxin core in the target compound may confer similar protective effects if functionalized appropriately .
- The absence of a hydroxymethyl group (as in Compound 4g from ) in the target compound may limit its hepatoprotective potency compared to more complex derivatives .
Biological Activity
Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a benzodioxin moiety. The molecular formula is with a molecular weight of approximately 233.24 g/mol. The compound's structural attributes play a critical role in its biological interactions.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The benzodioxin core is known to enhance the efficacy of antimicrobial agents through various mechanisms such as disrupting cell membrane integrity or inhibiting nucleic acid synthesis .
- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways. Compounds derived from benzodioxins have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in experimental models .
- Cytotoxicity : this compound has shown potential cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory responses and cancer progression.
- Interaction with Cellular Signaling Pathways : There is evidence that this compound can influence signaling pathways related to cell proliferation and survival.
Case Studies
Several studies illustrate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various benzodioxin derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Properties
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced levels of TNF-alpha and IL-6 cytokines. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory diseases .
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptotic cells following treatment with this compound .
Data Summary Table
Q & A
Basic: What are the common synthetic routes for preparing Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation or enaminone formation . For example, a structurally related enaminone derivative was prepared by refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions for 10 hours . Key parameters include:
- Catalyst selection : Solvent-free methods reduce side reactions.
- Reaction monitoring : GC/MS or TLC to track intermediate formation.
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR spectroscopy : and NMR (e.g., 400–600 MHz instruments) confirm the benzodioxin and keto-ester moieties.
- Mass spectrometry : GC/MS or ESI-MS verifies molecular ion peaks (e.g., observed [M+H] at m/z 301.06 for a related derivative) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 122.1° for benzodioxin ring planarity) .
Advanced: How can reaction conditions be optimized to improve yield and purity of the target compound?
Answer:
Optimization involves:
- Solvent screening : Solvent-free or low-polarity solvents (e.g., toluene) minimize byproducts.
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition.
- Catalyst alternatives : Lewis acids (e.g., ZnCl) or organocatalysts may enhance condensation efficiency.
Evidence from solvent-free enaminone synthesis achieved >85% purity via minimal workup .
Advanced: How should researchers address contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from:
- Dynamic effects : Solution-phase conformational flexibility vs. solid-state rigidity.
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic systems).
- Resolution limits : High-resolution X-ray data (>0.8 Å) resolves ambiguities.
For example, torsional angles in related benzodioxin derivatives showed <1° deviation between calculated and observed values when refined with SHELXL .
Advanced: What strategies are effective for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test affinity for targets like kinases or oxidoreductases. A benzodioxin-containing analog (D4476) inhibited Treg cell differentiation in immunology studies .
- In vitro models : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines.
- Metabolic stability : HPLC or LC-MS to monitor degradation in liver microsomes.
Advanced: How can researchers design derivatives to enhance physicochemical or pharmacological properties?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the benzodioxin ring to modulate solubility .
- Bioisosteric replacement : Replace the ethyl ester with methyl or tert-butyl esters to alter metabolic stability.
- Structure-activity relationships (SAR) : Compare derivatives like Ethyl 3-(4-chlorophenyl)-3-oxopropanoate for activity trends .
Advanced: What computational methods support the analysis of this compound’s reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
